2-chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-28-14-7-5-13(6-8-14)17-9-10-18(26)25(24-17)12-11-23-20(27)19-15(21)3-2-4-16(19)22/h2-10H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRRPYZEBGIHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzamide moiety
- A pyridazinone ring
- Fluorine and chlorine substituents, which may enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression. The presence of halogen atoms (chlorine and fluorine) often increases the lipophilicity of compounds, potentially enhancing their permeability through cellular membranes.
Biological Activity Overview
Research indicates that 2-chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits several promising biological activities:
-
Antitumor Activity :
- In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer cell growth. Specific studies have shown selectivity towards class I HDACs, which are often overexpressed in tumors.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that it may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
Data Table: Biological Activity Summary
| Activity | Details |
|---|---|
| Antitumor Activity | Inhibits proliferation of cancer cell lines; induces apoptosis; G2/M phase arrest observed. |
| Enzyme Inhibition | Selective inhibition of HDACs (IC50 values indicating potency against specific isoforms). |
| Anti-inflammatory Effects | Potential reduction in inflammatory markers; further research needed to confirm efficacy. |
Case Studies
- In Vitro Studies :
- In Vivo Models :
- Combination Therapies :
Research Findings
Recent studies have focused on optimizing the synthesis of 2-chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide to improve yield and purity. Structural modifications have also been explored to enhance its selectivity and efficacy against specific tumor types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can be contextualized against related pyridazinone derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound enhances lipophilicity and π-π stacking interactions compared to the benzyloxy group in compound 5a . Halogenation (Cl/F) in the benzamide moiety improves metabolic stability relative to non-halogenated analogs like 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid .
Synthetic Accessibility :
- The target compound likely employs N-alkylation strategies similar to those in (e.g., benzyl bromide coupling) but requires precise control for ethyl linker incorporation .
- In contrast, antipyrine hybrids (e.g., 6f ) involve multi-step hydrazide coupling, increasing synthetic complexity .
The dual halogenation (Cl/F) may confer selectivity for enzymes like acetylcholinesterase, as seen in related pyridazinones .
Contradictions and Limitations
- highlights piperazine-linked pyridazinones as superior anticonvulsants, suggesting the target compound’s lack of such groups might limit its efficacy in neurological applications .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?
The synthesis typically involves multi-step reactions, including condensation and cyclization. Key steps require precise control of solvents (e.g., ethanol, acetic acid), catalysts (e.g., HCl, H₂SO₄), and temperatures (60–80°C) to achieve high purity and yield. Reaction intermediates should be purified via column chromatography, and progress monitored using TLC .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for confirming substituent positions and bond connectivity. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amides and carbonyls. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers ensure the stability of this compound during storage and handling?
Stability tests under varying pH, temperature, and humidity conditions are essential. Store the compound in anhydrous environments at –20°C, protected from light. Degradation products can be analyzed via High-Performance Liquid Chromatography (HPLC) .
Q. What are the key physical properties (e.g., solubility, melting point) relevant to experimental design?
Solubility varies with solvent polarity: high in DMSO and DMF, moderate in ethanol, and low in water. Melting points should be determined via differential scanning calorimetry (DSC). These properties guide solvent selection for biological assays and crystallization trials .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., the pyridazinone ring or chloro/fluoro substituents). Molecular docking studies may predict interactions with biological targets, such as enzymes or receptors .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Use maximum-likelihood refinement (implemented in SHELXL) to handle twinning or partial disorder. Incorporate prior phase information and validate models with tools like the R-free factor. Cross-validate with spectroscopic data to resolve ambiguities in bond lengths or angles .
Q. How does the methoxyphenyl substituent influence the compound’s pharmacokinetic properties?
The methoxy group enhances lipophilicity, improving membrane permeability. Metabolic stability can be assessed via cytochrome P450 inhibition assays. Comparative studies with analogs (e.g., replacing methoxy with hydroxy groups) reveal structure-activity relationships (SARs) .
Q. What experimental designs minimize variability in biological activity assays?
Employ factorial design of experiments (DoE) to optimize assay parameters (e.g., concentration, incubation time). Use positive/negative controls and replicate measurements to account for batch-to-batch variability. Statistical tools like ANOVA identify significant variables .
Q. How can reaction mechanisms involving this compound be validated using isotopic labeling?
Introduce ¹⁸O or deuterium at specific positions (e.g., the pyridazinone carbonyl) and track isotopic incorporation via MS or NMR. Kinetic isotope effects (KIEs) and intermediate trapping experiments clarify mechanistic pathways .
Q. What advanced techniques analyze the compound’s behavior under high-throughput screening (HTS) conditions?
Use liquid handling robotics for dose-response assays and screen against diverse target libraries. Surface Plasmon Resonance (SPR) measures binding kinetics, while fluorescence polarization assays quantify target engagement .
Methodological Frameworks for Data Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results?
Reconcile differences by refining computational models (e.g., adjusting solvation parameters in DFT). Validate with experimental data (e.g., kinetic studies or crystallography). Iterative feedback loops between computation and experimentation improve accuracy .
Q. What statistical approaches are recommended for meta-analysis of published data on similar compounds?
Conduct systematic reviews using PRISMA guidelines. Apply meta-regression to account for heterogeneity in experimental conditions. Tools like RevMan or R’s metafor package facilitate effect-size calculations and bias assessment .
Q. How can researchers design collaborative studies to explore this compound’s therapeutic potential?
Adopt interdisciplinary frameworks, integrating synthetic chemistry, pharmacology, and computational biology. Share data via open-access platforms (e.g., PubChem) and leverage consortium networks for resource pooling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
